molecular formula C18H18N2O6S B2683253 Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate CAS No. 896306-61-9

Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2683253
CAS No.: 896306-61-9
M. Wt: 390.41
InChI Key: PBYIIVAMOFEZOJ-UHFFFAOYSA-N
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Description

Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a benzoate ester group, a thiophene ring, and multiple carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of Carbamoyl Groups: The carbamoyl groups can be introduced via the reaction of the thiophene derivative with isocyanates under controlled conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester and carbamoyl groups can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate: Unique due to its specific substitution pattern on the thiophene ring and the presence of multiple carbamoyl groups.

    Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4-methylthiophen-2-yl)carbamoyl)benzoate: Similar structure but with fewer methyl groups on the thiophene ring.

    Methyl 4-((3-((methoxycarbonyl)carbamoyl)-5-methylthiophen-2-yl)carbamoyl)benzoate: Similar structure but with different substitution positions on the thiophene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-9-10(2)27-16(13(9)15(22)20-18(24)26-4)19-14(21)11-5-7-12(8-6-11)17(23)25-3/h5-8H,1-4H3,(H,19,21)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYIIVAMOFEZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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